molecular formula C18H28N4O4S B2510147 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034277-76-2

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2510147
CAS No.: 2034277-76-2
M. Wt: 396.51
InChI Key: JXXHISJJUIASNX-UHFFFAOYSA-N
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Description

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H28N4O4S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Innovative synthetic pathways are explored to construct molecules within this chemical domain, showcasing the flexibility and potential for creating complex structures. For example, Bagley et al. (2005) demonstrated a one-pot multistep Bohlmann-Rahtz heteroannulation reaction to synthesize dimethyl sulfomycinamate, a key sulfomycin family derivative, highlighting a method with significant regiocontrol and potential for producing thiopeptide antibiotics derivatives Bagley et al., 2005.

Antimicrobial Activity

Compounds within this molecular framework have shown promise in antimicrobial efficacy. Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, indicating potential for developing new antimicrobial agents Mallesha & Mohana, 2014.

Structural and Molecular Studies

Research on the molecular structure and interaction of compounds within this category sheds light on their potential applications in drug design and material science. Naveen et al. (2015) synthesized and characterized [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, providing detailed insights into its crystal and molecular structure, which can inform the design of molecules with specific physical and chemical properties Naveen et al., 2015.

Application in Drug Discovery and Development

The exploration of molecular interactions and potential therapeutic applications forms a crucial part of the research into these compounds. For instance, Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing valuable data for its development as a therapeutic agent for type 2 diabetes Sharma et al., 2012.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-13-11-17(20-14(2)19-13)26-16-5-4-8-21(12-16)18(23)15-6-9-22(10-7-15)27(3,24)25/h11,15-16H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXHISJJUIASNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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